molecular formula C7H11Br B13507822 3-(2-Bromoethyl)cyclopent-1-ene

3-(2-Bromoethyl)cyclopent-1-ene

Cat. No.: B13507822
M. Wt: 175.07 g/mol
InChI Key: KFWJYXNSDXNDIQ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentene ring substituted with a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethylcyclopentene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: 3-(2-Hydroxyethyl)cyclopent-1-ene, 3-(2-Aminoethyl)cyclopent-1-ene.

    Oxidation: 3-(2-Oxoethyl)cyclopent-1-ene.

    Reduction: Ethylcyclopentene.

Scientific Research Applications

3-(2-Bromoethyl)cyclopent-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyclopentene ring can undergo addition reactions. These interactions are facilitated by the electron-rich double bond and the electron-withdrawing bromine atom.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene without the bromoethyl substitution.

    3-(2-Chloroethyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Iodoethyl)cyclopent-1-ene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(2-Bromoethyl)cyclopent-1-ene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

3-(2-bromoethyl)cyclopentene

InChI

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2

InChI Key

KFWJYXNSDXNDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCBr

Origin of Product

United States

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